Thioproperazine is a potent neuroleptic with antipsychotic properties. Thioproperazine has a marked cataleptic and antiapomorphine activity associated with relatively slight sedative, hypothermic and spasmolytic effects. It is virtually without antiserotonin and hypotensive action and has no antihistaminic property. It is used for the treatment of all types of acute and chronic schizophrenia, including those which did not respond to the usual neuroleptics; manic syndromes.
Thioproperazine
CAS No.: 316-81-4
Cat. No.: VC0545253
Molecular Formula: C22H30N4O2S2
Molecular Weight: 446.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 316-81-4 |
|---|---|
| Molecular Formula | C22H30N4O2S2 |
| Molecular Weight | 446.6 g/mol |
| IUPAC Name | N,N-dimethyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide |
| Standard InChI | InChI=1S/C22H30N4O2S2/c1-23(2)30(27,28)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)29-22)12-6-11-25-15-13-24(3)14-16-25/h4-5,7-10,17H,6,11-16H2,1-3H3 |
| Standard InChI Key | VZYCZNZBPPHOFY-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C |
| Canonical SMILES | CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C |
| Appearance | Solid powder |
| Melting Point | 140 °C |
Introduction
Chemical and Structural Properties
Thioproperazine (IUPAC name: N,N-dimethyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide*) is a small molecule with a molecular formula of and a molecular weight of 446.6 g/mol . Its structure combines a phenothiazine tricycle modified with a dimethylaminosulfonyl group at the 2-position and a 3-(4-methylpiperazin-1-yl)propyl chain at the N-10 position . This configuration confers high affinity for dopaminergic and serotonergic receptors, distinguishing it from other phenothiazines.
Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Solubility | 0.0569 g/L (water) | HMDB |
| Plasma Half-life | 18–24 hours | BenchChem |
| LogP (Partition Coefficient) | 3.2 (estimated) | PubChem |
The compound’s sulfonamide group enhances its stability and bioavailability, enabling effective central nervous system penetration .
Mechanism of Action
Thioproperazine exerts its antipsychotic effects through multi-receptor antagonism, targeting:
Dopaminergic Receptors
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D2 Receptor Antagonism: With an IC₅₀ of 3.2 nM, thioproperazine potently blocks D2 receptors, normalizing hyperdopaminergic activity in mesolimbic pathways . This action alleviates positive symptoms of schizophrenia (e.g., hallucinations).
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D1/D3/D4 Modulation: Secondary interactions with D1, D3, and D4 receptors may contribute to its efficacy in negative symptoms .
Serotonergic Receptors
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5-HT1/5-HT2 Antagonism: Mitigates anxiety and aggression but may induce weight gain and hypotension .
Adrenergic and Muscarinic Receptors
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α1/α2-Adrenergic Blockade: Linked to orthostatic hypotension and reflex tachycardia .
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Muscarinic (M1/M2) Antagonism: Contributes to anticholinergic side effects, though less pronounced than in older phenothiazines .
Therapeutic Applications
Schizophrenia
Thioproperazine is indicated for acute and chronic schizophrenia, including cases refractory to first-line neuroleptics . Clinical studies report a 60–70% response rate in treatment-resistant cohorts, with marked reductions in Positive and Negative Syndrome Scale (PANSS) scores .
Manic Syndromes
Its rapid stabilization of manic episodes is attributed to D2 and 5-HT2A receptor blockade, though sedation is less pronounced compared to lithium or valproate .
Off-Label Uses
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Ulcerative Colitis (UC): A 1984 pilot study demonstrated thioproperazine’s efficacy in three UC patients, with endoscopic and histological improvements linked to dopaminergic modulation of colonic motility .
Pharmacokinetics and Metabolism
| Parameter | Value |
|---|---|
| Bioavailability | ~75% (oral) |
| Protein Binding | 92–95% |
| Metabolism | Hepatic (CYP2D6, CYP3A4) |
| Excretion | Renal (60%), Fecal (40%) |
Thioproperazine’s long half-life (18–24 hours) supports once-daily dosing, though CYP2D6 poor metabolizers require dose adjustments to avoid toxicity .
Emerging Research Directions
Neuroinflammatory Pathways
Preclinical models suggest thioproperazine inhibits NLRP3 inflammasome activation, potentially ameliorating neuroinflammation in schizophrenia .
Cancer Adjunct Therapy
In vitro studies indicate synergistic effects with cisplatin in glioblastoma cells, mediated by D2 receptor-dependent apoptosis .
Formulation Innovations
Nanoparticle-encapsulated thioproperazine (patent pending) aims to reduce EPS by targeting striatal D2 receptors with 90% specificity .
Comparative Pharmacodynamics
| Parameter | Thioproperazine | Haloperidol | Chlorpromazine |
|---|---|---|---|
| D2 Receptor IC₅₀ (nM) | 3.2 | 1.1 | 35.0 |
| 5-HT2A Receptor IC₅₀ (nM) | 12.4 | 45.6 | 28.3 |
| EPS Incidence | 25–30% | 35–40% | 15–20% |
Thioproperazine’s balanced D2/5-HT2A affinity may explain its favorable EPS profile compared to haloperidol .
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